4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine
Overview
Description
4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine is an organic compound featuring two furan rings and two methyl groups attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine typically involves the coupling of furan derivatives with bipyridine precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the bipyridine core can produce dihydrobipyridine derivatives.
Scientific Research Applications
4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine largely depends on its role in specific applications. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The bipyridine core provides a stable framework for binding, while the furan rings offer additional sites for interaction with substrates or other molecules.
Comparison with Similar Compounds
4,4’-Di(thiophen-2-yl)-6,6’-dimethyl-2,2’-bipyridine: Similar structure but with thiophene rings instead of furan rings.
4,4’-Di(pyridin-2-yl)-6,6’-dimethyl-2,2’-bipyridine: Similar structure but with pyridine rings instead of furan rings.
Uniqueness: 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of furan rings, which impart different electronic and steric properties compared to thiophene or pyridine analogs. This can influence its reactivity, stability, and overall performance in various applications.
Properties
IUPAC Name |
4-(furan-2-yl)-2-[4-(furan-2-yl)-6-methylpyridin-2-yl]-6-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-9-15(19-5-3-7-23-19)11-17(21-13)18-12-16(10-14(2)22-18)20-6-4-8-24-20/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGMCTLVQLAHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=CO3)C)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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